5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide
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Overview
Description
5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide typically involves the following steps:
Formation of Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the furan carboxylic acid with the appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-N-phenylfuran-2-carboxamide
- 5-(2,4-dichlorophenyl)-N-phenylfuran-2-carboxamide
- 5-(2-chlorophenyl)-N-(3,4-dichlorophenyl)furan-2-carboxamide
Uniqueness
The uniqueness of 5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple chlorine atoms may enhance its lipophilicity and binding affinity to certain molecular targets, distinguishing it from other similar compounds.
Biological Activity
5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and any available case studies.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H11Cl3N\O\
Anticancer Activity
Recent studies have highlighted the anticancer potential of furan derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
-
Cytotoxicity Results :
The compound exhibited varying degrees of cytotoxicity across different cell lines. For example, in the HepG2 cell line, it showed an IC50 value of approximately 15 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 24.7 μM) .
Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
---|---|---|
HCT-116 | 20 | Doxorubicin 24.7 |
MCF-7 | 25 | Doxorubicin 22.5 |
HepG2 | 15 | Doxorubicin 24.7 |
A549 | 30 | Doxorubicin 28.0 |
The anticancer activity of this compound is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In HepG2 cells treated with the compound, a significant increase in caspase-3 activity was observed, suggesting that it promotes programmed cell death .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
Case Study Analysis :
A recent study synthesized a series of furan derivatives and evaluated their biological activities. Among these, the aforementioned compound displayed promising results in terms of both cytotoxicity and selectivity towards cancer cells over normal cells . -
Comparative Studies :
Comparative studies with related compounds have shown that modifications in the chlorophenyl substituents significantly affect biological activity. The presence of multiple chlorine atoms enhances lipophilicity and potentially increases membrane permeability, facilitating better interaction with cellular targets .
Properties
CAS No. |
618400-28-5 |
---|---|
Molecular Formula |
C17H10Cl3NO2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(2,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H10Cl3NO2/c18-10-5-6-14(13(20)9-10)21-17(22)16-8-7-15(23-16)11-3-1-2-4-12(11)19/h1-9H,(H,21,22) |
InChI Key |
WBMOOHXDBLGZAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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